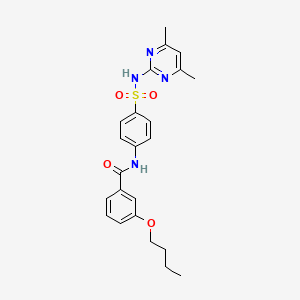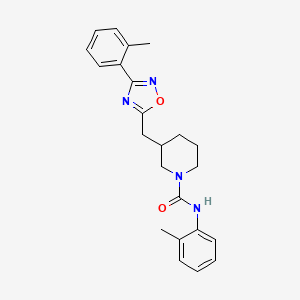
N-(1-(furan-3-yl)propan-2-yl)-2-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphtho-furan derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound "N-(1-(furan-3-yl)propan-2-yl)-2-naphthamide" is not directly mentioned in the provided papers, but the papers do discuss various naphtho-furan derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can provide insights into the analysis of the compound .
Synthesis Analysis
The synthesis of naphtho-furan derivatives involves several steps, starting from basic naphtho-furan compounds and introducing various functional groups. For instance, ethyl-3-nitronaphtho[2,1-b]furan-2-carboxylate is synthesized from ethyl naphtha[2,1-b]furan-2-carboxylate, followed by reactions with hydrazine hydrate and different aldehydes to yield Schiff bases and azetidione derivatives . Similarly, other derivatives are prepared by reactions involving ethyl-1-acetamidonaphtho[2,1-b]furan-2-carboxylate and ethyl 1-aminonaphtho[2,1-b]furan-2-carboxylate . These methods often involve catalysts such as DBU or gold(I) and conditions like reflux to achieve the desired products .
Molecular Structure Analysis
The molecular structures of naphtho-furan derivatives are characterized using various spectroscopic techniques such as Mass, NMR, and FTIR spectroscopy . The structural analysis is crucial for confirming the identity of the synthesized compounds and for understanding their potential interactions with biological targets. For example, the cyclized product 1-(3',4',5'-trimethoxy) phenyl naphtho[2,1-b]furan has been characterized by spectroscopy and shown to exhibit significant anticancer activity .
Chemical Reactions Analysis
Naphtho-furan derivatives undergo a variety of chemical reactions, including condensation, nitration, bromination, formylation, and acylation . These reactions are often regioselective, with electrophilic substitution reactions involving specific positions on the furan ring. The reactivity of these compounds is influenced by the substituents present on the naphtho-furan core and the reaction conditions employed.
Physical and Chemical Properties Analysis
The physical and chemical properties of naphtho-furan derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of different substituents can significantly alter these properties, affecting their biological activity and pharmacokinetic profile. For instance, some naphtho-furan derivatives have been synthesized for possible beta-adrenergic receptor blockade, with a pharmacological profile similar to propranolol but without cardiac depressant properties .
Scientific Research Applications
Synthesis and Chemical Reactivity
N-(1-(furan-3-yl)propan-2-yl)-2-naphthamide and its derivatives have been explored in various synthetic and chemical reactivity studies, showcasing the compound's versatility in organic synthesis. The compound's synthesis involves the coupling of naphthalen-1-amine with furan-2-carbonyl chloride in propan-2-ol, followed by treatment with excess P2S5 in anhydrous toluene to obtain the corresponding thioamide. This thioamide is then oxidized to synthesize derivatives like 2-(furan-2-yl)benzo[e][1,3]benzothiazole, highlighting the potential for electrophilic substitution reactions such as nitration, bromination, formylation, and acylation (Aleksandrov & El’chaninov, 2017).
Photophysical Properties
Research has delved into the photophysical properties of this compound derivatives, with studies on compounds like 1-vinylidene-naphthofurans demonstrating thermally reversible photochromism when adsorbed on silica gel. This unique behavior under UV or sunlight irradiation showcases potential applications in photoresponsive materials (Sousa et al., 2013).
Catalysis and Molecular Assembly
The gold(I)-catalyzed intramolecular cycloisomerization of furan/ynes has been explored to access protected 1-naphthol derivatives efficiently. This process highlights the compound's utility in catalysis and the synthesis of complex molecular structures, including benzocoumarins, with significant implications for pharmaceutical and material sciences (Wang et al., 2012).
Anti-Proliferative and Apoptotic Effects
Studies on related naphtho[1,2-b] furan derivatives have identified anti-proliferative and apoptotic effects on human hepatoma cells. These effects are mediated through the p38 MAPK and NF-kappaB pathways, offering insights into the therapeutic potential of these compounds in cancer treatment (Chiu et al., 2010).
Antimicrobial and Antiinflammatory Activities
The synthesis and evaluation of 2-(1-naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles have demonstrated promising antimicrobial activity. Some compounds within this series have also shown antiinflammatory, analgesic, anthelmintic, diuretic, and antipyretic activities, indicating the broad biological efficacy of this compound derivatives (Kumaraswamy et al., 2008).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[1-(furan-3-yl)propan-2-yl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-13(10-14-8-9-21-12-14)19-18(20)17-7-6-15-4-2-3-5-16(15)11-17/h2-9,11-13H,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBYBQSXCUSYAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide](/img/structure/B3010690.png)


![3-oxo-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzo[f]chromene-2-carboxamide](/img/structure/B3010694.png)

![4-[(4-Chloropyrimidin-2-yl)methyl]morpholine](/img/structure/B3010697.png)
![3-(3,4-dimethylphenyl)-5-ethyl-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3010698.png)


![N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3010704.png)